molecular formula C15H22N2O2 B4926246 N-butyl-N'-(4-isopropylphenyl)ethanediamide

N-butyl-N'-(4-isopropylphenyl)ethanediamide

Cat. No. B4926246
M. Wt: 262.35 g/mol
InChI Key: IDPWOBABHUEIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-(4-isopropylphenyl)ethanediamide, also known as BINA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BINA is a small molecule inhibitor of the enzyme protein kinase C epsilon (PKCε), which plays a critical role in various physiological and pathological processes.

Mechanism of Action

N-butyl-N'-(4-isopropylphenyl)ethanediamide is a specific inhibitor of PKCε, which is a member of the PKC family of serine/threonine kinases. PKCε plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. PKCε is activated by various stimuli, including growth factors, cytokines, and oxidative stress, and its dysregulation has been implicated in the pathogenesis of various diseases. N-butyl-N'-(4-isopropylphenyl)ethanediamide binds to the catalytic domain of PKCε and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to inhibit the Akt/mTOR pathway, which plays a critical role in cell growth and survival. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response. N-butyl-N'-(4-isopropylphenyl)ethanediamide has also been shown to have antioxidant effects and reduce oxidative stress in various cell types.

Advantages and Limitations for Lab Experiments

N-butyl-N'-(4-isopropylphenyl)ethanediamide has several advantages for lab experiments, including its specificity for PKCε and its well-characterized mechanism of action. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, N-butyl-N'-(4-isopropylphenyl)ethanediamide has some limitations, including its poor solubility and stability, which can affect its bioavailability and potency. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide's specificity for PKCε may limit its effectiveness in diseases where other PKC isoforms are involved.

Future Directions

There are several future directions for the research on N-butyl-N'-(4-isopropylphenyl)ethanediamide, including its potential clinical applications in various diseases. N-butyl-N'-(4-isopropylphenyl)ethanediamide's efficacy and safety need to be evaluated in clinical trials, and its pharmacokinetics and pharmacodynamics need to be further characterized. In addition, the development of new analogs and formulations of N-butyl-N'-(4-isopropylphenyl)ethanediamide may improve its solubility and stability and enhance its therapeutic potential. Furthermore, the role of PKCε in various diseases needs to be further elucidated, and the potential of N-butyl-N'-(4-isopropylphenyl)ethanediamide as a therapeutic agent in these diseases needs to be explored.

Synthesis Methods

N-butyl-N'-(4-isopropylphenyl)ethanediamide can be synthesized using a multistep process, starting with the reaction of 4-isopropylphenylacetic acid with butylamine to form N-butyl-4-isopropylphenylacetamide. This intermediate is then reacted with ethylenediamine to yield N-butyl-N'-(4-isopropylphenyl)ethanediamide, which is the final product. The synthesis of N-butyl-N'-(4-isopropylphenyl)ethanediamide has been optimized to improve its yield and purity, and various analytical techniques such as NMR and HPLC are used to confirm the identity and purity of the compound.

Scientific Research Applications

N-butyl-N'-(4-isopropylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. PKCε is overexpressed in many cancer types and is associated with tumor growth and metastasis. N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to inhibit PKCε activity and suppress tumor growth in preclinical models of breast, prostate, and pancreatic cancer. In addition, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury. Furthermore, N-butyl-N'-(4-isopropylphenyl)ethanediamide has been investigated for its potential neuroprotective effects in models of traumatic brain injury and stroke.

properties

IUPAC Name

N-butyl-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-10-16-14(18)15(19)17-13-8-6-12(7-9-13)11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWOBABHUEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N'-(4-propan-2-ylphenyl)oxamide

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